2-{[4-CYANO-5-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-3-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
Overview
Description
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(3-fluorophenyl)acetamide] is a complex organic compound characterized by its unique structure, which includes a cyanoisothiazole core linked to two thioether groups and further connected to N-(3-fluorophenyl)acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(3-fluorophenyl)acetamide] typically involves multiple steps:
Formation of the Cyanoisothiazole Core: The cyanoisothiazole core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Thioether Linkage Formation:
Attachment of N-(3-fluorophenyl)acetamide Groups: The final step involves the acylation of the thioether-linked intermediate with 3-fluoroaniline to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkages, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(3-fluorophenyl)acetamide] involves its interaction with specific molecular targets. The cyanoisothiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkages and fluorophenyl groups may enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(4-Cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide]
- 2,2’-[(4-Cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(3-methylphenyl)acetamide]
Uniqueness
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(3-fluorophenyl)acetamide] is unique due to the presence of the 3-fluorophenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.
Properties
IUPAC Name |
2-[[4-cyano-3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2S3/c21-12-3-1-5-14(7-12)24-17(27)10-29-19-16(9-23)20(31-26-19)30-11-18(28)25-15-6-2-4-13(22)8-15/h1-8H,10-11H2,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIONQPFKZSMGDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC(=CC=C3)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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